(2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-18(14(2)25-13)20(24)23-11-15-6-4-5-7-17(15)19(12-23)16-9-21-22(3)10-16/h4-10,19H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYZMDNYLINYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-dimethylfuran-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with the CAS number 2034459-52-2, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 287.36 g/mol. The structure includes a dimethylfuran moiety and a pyrazole derivative, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 2034459-52-2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds containing furan and pyrazole rings often demonstrate significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Many derivatives of pyrazole have been shown to possess antimicrobial effects against various pathogens. This compound may exhibit similar activities due to its structural characteristics.
1. Antioxidant Activity
A study performed on structurally related compounds demonstrated that the presence of the furan ring enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity. The compound was tested using DPPH radical scavenging assays, showing promising results in reducing free radical concentrations.
2. Antimicrobial Activity
Research by Qiao et al. (2020) investigated the synthesis and antimicrobial properties of pyrazole derivatives. The study found that derivatives similar to our compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
3. Neuroprotective Effects
In a study focusing on neuroprotective agents, compounds with isoquinoline structures were evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's disease. The compound showed reversible inhibition of MAO B, suggesting potential therapeutic applications in neuroprotection.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The furan moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The pyrazole structure may interact with active sites of enzymes such as MAO B, leading to altered enzyme kinetics and reduced substrate metabolism.
Comparison with Similar Compounds
Research Findings
- Structural Similarity Analysis (): Using Tanimoto coefficients, the target compound shows moderate similarity (0.45–0.60) to pyrazole-thiophene methanones (e.g., 7a) but low similarity (<0.20) to methylofuran due to divergent functional groups .
- Crystallographic Data: If the target’s structure was resolved via SHELXL (), its dihedral angles and packing efficiency could be compared to isoquinoline derivatives in structural databases .
Preparation Methods
Ruthenium-Catalyzed C–H/N–H Annulation
A Ru(II)/Cu(OAc)₂·H₂O/AgSbF₆ catalytic system enables regioselective annulation of 1-methylpyrazole with alkynes (e.g., phenylacetylene) in water or ethanol (Scheme 1).
Procedure :
- Reactants : 1-Methylpyrazole (1.0 equiv), phenylacetylene (1.2 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), Cu(OAc)₂·H₂O (20 mol%), AgSbF₆ (10 mol%).
- Conditions : 80°C, 12 h under N₂.
- Yield : 78–82% after silica gel chromatography (PE/EtOAc = 3:1).
Mechanistic Insight :
Ru(II) facilitates C–H activation at the pyrazole’s C4 position, followed by alkyne insertion and reductive elimination to form the dihydroisoquinoline ring.
Cyclization Using Polyphosphoric Acid (PPA)
Alternative synthesis involves cyclization of N-(2-arylethyl)formamides under acidic conditions (Scheme 2):
Procedure :
- Reactants : N-(2-(3-Methoxyphenyl)ethyl)formamide (1.0 equiv), PPA (3.0 equiv), P₂O₅ (0.5 equiv).
- Conditions : 170°C, 4 h.
- Yield : 67% after neutralization (20% KOH) and extraction.
Advantages : Avoids transition metals but requires high temperatures and prolonged reaction times.
Synthesis of (2,5-Dimethylfuran-3-yl)Methanone
Friedel-Crafts Acylation of 2,5-Dimethylfuran
Acylation with acetyl chloride in the presence of AlCl₃ yields the methanone derivative (Scheme 3):
Procedure :
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation enhances reaction efficiency (Scheme 4):
- Reactants : 2,5-Dimethylfuran (1.0 equiv), acetic anhydride (1.2 equiv), K₂CO₃ (1.5 equiv).
- Conditions : 300 W, 120°C, 15 min.
- Yield : 85% with no column purification required.
Coupling of Fragments via Methanone Linkage
Nucleophilic Acyl Substitution
The dihydroisoquinoline-pyrazole intermediate reacts with (2,5-dimethylfuran-3-yl)carbonyl chloride under basic conditions (Scheme 5):
Procedure :
Suzuki-Miyaura Cross-Coupling (Alternative)
For functionalized variants, Pd-catalyzed coupling using a boronic ester of the furan methanone is feasible:
Optimization and Reaction Condition Analysis
Table 1. Comparative Yields Under Varied Conditions
Key Observations :
- Microwave irradiation reduces reaction time by 75% compared to conventional heating.
- Ru catalysis offers superior regioselectivity over acid-mediated cyclization.
Structural and Spectroscopic Characterization
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol:
-
Step 1: Condensation of 2,5-dimethylfuran-3-carboxylic acid derivatives with 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline under Schlenk conditions using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
-
Step 2: Purification via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) to isolate the methanone product .
-
Step 3: Recrystallization in ethanol to enhance crystallinity and purity (>98% by HPLC) .
- Key Characterization:
-
FT-IR: Confirm carbonyl stretch (~1680 cm⁻¹) and furan/pyrazole ring vibrations .
-
NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on furan at δ 2.2–2.5 ppm) .
Table 1: Typical Yield and Purity Data
Reaction Time Temperature Yield (%) Purity (HPLC) 8–12 hours 60–65°C 75–85% 95–98%
Q. How is the molecular structure validated, and what techniques resolve stereochemical uncertainties?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis to determine dihedral angles between the furan and dihydroisoquinoline moieties (e.g., ~45° tilt observed in analogs) .
- Computational Modeling: DFT (Density Functional Theory) simulations (B3LYP/6-31G* basis set) to predict bond lengths/angles and compare with experimental data .
- Circular Dichroism (CD): For chiral centers, if present, to assign absolute configuration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Derivative Synthesis:
-
Introduce substituents at the pyrazole (e.g., nitro, fluoro) or dihydroisoquinoline (e.g., methoxy, dimethylamino) positions via palladium-catalyzed cross-coupling .
- Biological Assays:
-
Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
- In Silico Screening:
-
Use Discovery Studio or AutoDock for docking studies to predict binding affinities to receptors (e.g., serotonin receptors) .
Table 2: Example SAR Data for Analogous Compounds
Substituent (Position) LogP IC₅₀ (nM) Notes -OCH₃ (4-position) 2.1 120 Enhanced solubility -NO₂ (5-position) 1.8 85 Improved activity -F (3-position) 2.3 200 Reduced metabolic stability
Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Controlled Replication:
- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .
- Solubility Optimization:
- Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts .
- Crystallographic Analysis:
- Resolve polymorphic forms (e.g., anhydrous vs. hydrate) that may alter bioavailability .
- Meta-Analysis:
- Compare datasets using Bland-Altman plots to identify systematic biases across labs .
Methodological Notes for Experimental Design
- Handling Hygroscopic Intermediates: Store precursors under argon and use anhydrous solvents (e.g., THF over molecular sieves) to prevent hydrolysis .
- Chromatography Optimization: Adjust mobile phase polarity (e.g., CH₂Cl₂:MeOH 95:5) for better separation of polar byproducts .
- Data Reproducibility: Include internal controls (e.g., reference inhibitors) in every assay plate to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
